molecular formula C19H13N7OS2 B2615170 N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251563-40-2

N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2615170
CAS No.: 1251563-40-2
M. Wt: 419.48
InChI Key: UMZGTXVJZSGECS-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[c][1,2,5]thiadiazole ring.

    Introduction of the thiazole ring: The thiazole ring is introduced through a condensation reaction with suitable reagents.

    Formation of the triazole ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes as starting materials.

    Coupling reactions: The final step involves coupling the different heterocyclic rings to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the heteroatoms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways involved in signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and exhibit similar chemical properties.

    Thiazole derivatives: Compounds containing the thiazole ring are structurally related and may have comparable biological activities.

    Triazole derivatives: These compounds contain the triazole ring and are often studied for their diverse chemical reactivity and biological properties.

Uniqueness

N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its heterocyclic rings, which confer distinct chemical and biological properties. The presence of multiple heteroatoms and the specific arrangement of the rings contribute to its versatility and potential for various applications.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N7OS2/c1-11-16(18(27)20-13-8-5-9-14-17(13)24-29-23-14)22-25-26(11)19-21-15(10-28-19)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZGTXVJZSGECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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